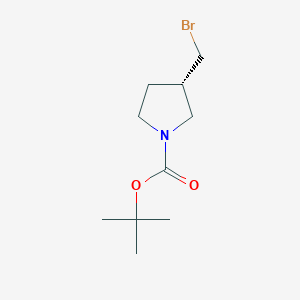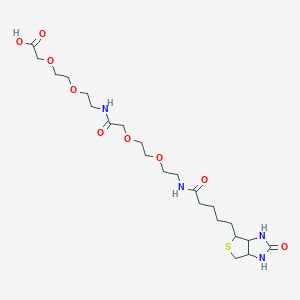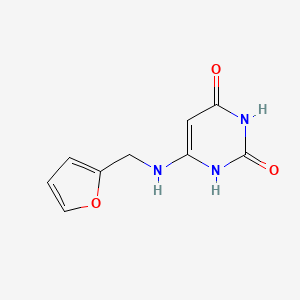![molecular formula C10H9ClN2O2 B1487741 Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 885500-55-0](/img/structure/B1487741.png)
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a pyrrolopyridine derivative, which is used in the synthesis of pharmaceutical compounds and as a building block in organic chemistry .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate were not found, it is known that pyrrolopyridine derivatives can be synthesized using various methods. For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring can lead to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular weight of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is 224.65 . The InChI Code is 1S/C10H9ClN2O2/c1-2-15-10(14)7-5-13-9-6(8(7)11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a solid substance . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: is a compound with potential applications in various fields of scientific research. Below are some of the unique applications based on its properties and uses:
Biochemical Research
This compound can be used as a biochemical reagent for life science-related research due to its structural properties .
Organic Synthesis
It may serve as an intermediate in the synthesis of more complex chemical entities .
Pharmaceutical Development
The compound’s derivatives are investigated for potential therapeutic effects .
Material Science
Its charge density distribution has been studied, which could be relevant for material science applications .
Analytical Chemistry
The compound’s detailed NMR, HPLC, LC-MS, UPLC data suggest its use in analytical chemistry for method development or substance identification .
Safety and Toxicology
MSDS data availability indicates its relevance in safety and toxicology studies .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-13-9-6(8(7)11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJJWKAUSJQWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701231 | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
CAS RN |
885500-55-0 | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

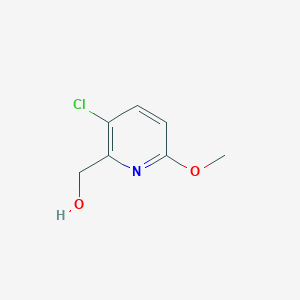

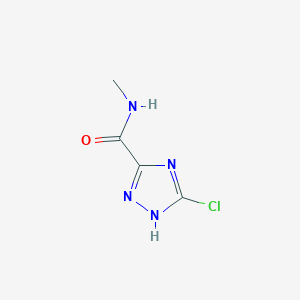

![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
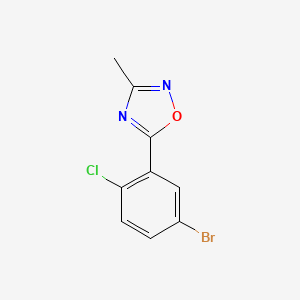
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)

![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)
